molecular formula C22H44O3 B14308295 2-Butoxyoctadecanoic acid CAS No. 114801-87-5

2-Butoxyoctadecanoic acid

Cat. No.: B14308295
CAS No.: 114801-87-5
M. Wt: 356.6 g/mol
InChI Key: DJAKYLOHLKALEL-UHFFFAOYSA-N
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Description

2-Butoxyoctadecanoic acid is a long-chain fatty acid derivative, characterized by the presence of a butoxy group attached to the octadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyoctadecanoic acid typically involves the esterification of octadecanoic acid (stearic acid) with butanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

C17H35COOH+C4H9OHC17H35COOC4H9+H2O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{C}_{4}\text{H}_{9}\text{OH} \rightarrow \text{C}_{17}\text{H}_{35}\text{COO}\text{C}_{4}\text{H}_{9} + \text{H}_{2}\text{O} C17​H35​COOH+C4​H9​OH→C17​H35​COOC4​H9​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyoctadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a carboxyl group, resulting in the formation of octadecanedioic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2-butoxyoctadecanol.

    Substitution: The butoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products:

    Oxidation: Octadecanedioic acid.

    Reduction: 2-Butoxyoctadecanol.

    Substitution: Halogenated or aminated derivatives of this compound.

Scientific Research Applications

2-Butoxyoctadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying fatty acid derivatives.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the production of cosmetics, lubricants, and plasticizers due to its ability to modify the physical properties of materials.

Mechanism of Action

The mechanism by which 2-butoxyoctadecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The butoxy group enhances the compound’s solubility in both aqueous and lipid environments, allowing it to integrate into lipid bilayers and alter their properties. This can affect membrane fluidity, permeability, and the activity of membrane-bound enzymes and receptors.

Comparison with Similar Compounds

    2-Hydroxyoctadecanoic acid: Similar in structure but contains a hydroxyl group instead of a butoxy group.

    2-Oxooctadecanoic acid: Contains a keto group at the second position instead of a butoxy group.

Comparison:

    2-Butoxyoctadecanoic acid vs. 2-Hydroxyoctadecanoic acid: The butoxy group in this compound provides greater hydrophobicity compared to the hydroxyl group in 2-hydroxyoctadecanoic acid, making it more suitable for applications requiring non-polar characteristics.

    This compound vs. 2-Oxooctadecanoic acid: The butoxy group in this compound offers different reactivity compared to the keto group in 2-oxooctadecanoic acid, leading to distinct chemical behaviors and applications.

Properties

CAS No.

114801-87-5

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

2-butoxyoctadecanoic acid

InChI

InChI=1S/C22H44O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22(23)24)25-20-6-4-2/h21H,3-20H2,1-2H3,(H,23,24)

InChI Key

DJAKYLOHLKALEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)OCCCC

Origin of Product

United States

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